molecular formula C21H15ClN4O2S B188353 N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide CAS No. 5578-55-2

N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide

Cat. No. B188353
CAS RN: 5578-55-2
M. Wt: 422.9 g/mol
InChI Key: XEVOPCNFFCSSHZ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide, also known as CCT018159, is a chemical compound that has shown promise in scientific research for its potential use in treating various diseases.

Mechanism Of Action

N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide works by inhibiting the activity of CDK7, a protein that plays a key role in cell division and gene transcription. By inhibiting CDK7, N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide can prevent the growth of cancer cells and reduce inflammation. In neurological disorders, N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide may work by reducing the accumulation of toxic proteins in the brain.

Biochemical And Physiological Effects

Studies have shown that N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide can effectively inhibit the growth of cancer cells and reduce inflammation in animal models. In neurological disorder research, N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide has shown promise in reducing the accumulation of toxic proteins in the brain. However, further studies are needed to fully understand the biochemical and physiological effects of N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide.

Advantages And Limitations For Lab Experiments

One advantage of using N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide in lab experiments is its specificity for CDK7, which can make it a more effective treatment for cancer and inflammation than other drugs that target multiple proteins. However, one limitation is that N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide is still in the early stages of research and has not yet been tested in human clinical trials.

Future Directions

For N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide include further studies to understand its mechanism of action and its potential use in treating other diseases. Additionally, researchers may explore different synthesis methods to improve the yield and purity of N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide. Finally, clinical trials will be needed to determine the safety and efficacy of N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide in humans.

Synthesis Methods

The synthesis method for N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide involves a multi-step process that includes the reaction of 4-chloroaniline with phenylhydrazine, followed by the addition of thiophene-2-carbonyl chloride, and then the reaction with 1,3-dimethyl-5-pyrazolone. The resulting compound is then treated with oxalyl chloride and then ammonia to obtain N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide.

Scientific Research Applications

N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide has been studied for its potential use in treating cancer, inflammation, and neurological disorders. In cancer research, N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide has been shown to inhibit the growth of cancer cells by targeting a specific protein called CDK7. Inflammation research has shown that N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide can reduce inflammation by inhibiting the production of certain inflammatory cytokines. In neurological disorder research, N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide has been studied for its potential use in treating Alzheimer's disease and Parkinson's disease.

properties

CAS RN

5578-55-2

Product Name

N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide

Molecular Formula

C21H15ClN4O2S

Molecular Weight

422.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide

InChI

InChI=1S/C21H15ClN4O2S/c22-14-8-10-15(11-9-14)24-20(27)17-13-23-26(16-5-2-1-3-6-16)19(17)25-21(28)18-7-4-12-29-18/h1-13H,(H,24,27)(H,25,28)

InChI Key

XEVOPCNFFCSSHZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)Cl)NC(=O)C4=CC=CS4

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)Cl)NC(=O)C4=CC=CS4

Origin of Product

United States

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